molecular formula C13H24N2O2 B12100978 tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B12100978
M. Wt: 240.34 g/mol
InChI Key: GFUHZEZABTZUTN-SNVBAGLBSA-N
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Description

This compound is a spirocyclic amine derivative featuring a tert-butyl carbamate group at the 7-position and a methyl substituent at the 5S stereocenter of the diazaspiro[3.5]nonane scaffold. Its molecular formula is C₁₃H₂₄N₂O₂ (MW: 240.34 g/mol) . It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of noncovalent inhibitors (e.g., SARS-CoV-2 inhibitors) and other bioactive molecules .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-10-7-15(11(16)17-12(2,3)4)6-5-13(10)8-14-9-13/h10,14H,5-9H2,1-4H3/t10-/m1/s1

InChI Key

GFUHZEZABTZUTN-SNVBAGLBSA-N

Isomeric SMILES

C[C@@H]1CN(CCC12CNC2)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCC12CNC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Spirocyclic Core Construction via (3 + 2) Cycloaddition

The diazaspiro[3.5]nonane core can be constructed using stereoselective (3 + 2) cycloaddition reactions. A pivotal approach involves azomethine ylides reacting with π-deficient alkenes to form pyrrolidine rings, which are subsequently functionalized into spiro systems . For example, enantiopure ferrocenyl pyrrolidine catalysts enable enantiodivergent synthesis, producing both (5R)- and (5S)-configured spirocycles . Key steps include:

  • Azomethine ylide generation : Imines derived from p-methoxybenzaldehyde or benzophenone are treated with metal catalysts (e.g., AgOAc) to generate ylides.

  • Cycloaddition : The ylide reacts with nitroalkenes, yielding α-amino-γ-nitro esters with >90% enantiomeric excess (ee) .

  • Reduction and cyclization : Hydrogenation of the nitro group followed by lactam formation produces γ-lactams, which are further functionalized into spirocycles .

This method’s advantage lies in its high stereocontrol, though scalability may be limited by the cost of chiral ligands.

Stereochemical Control via Chiral Pool Synthesis

Using chiral starting materials is a viable strategy to enforce the (5S) configuration. For example:

  • Methylation of enantiopure precursors : A chiral amine intermediate (e.g., (S)-5-methylpyrrolidin-2-one) can undergo spirocyclization with tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Enzymatic resolution : Racemic mixtures of 5-methyl derivatives can be resolved using lipases or esterases to isolate the (5S)-enantiomer .

This approach benefits from readily available chiral precursors but may require additional steps to achieve high ee.

Post-Cyclization Functionalization

After constructing the spirocyclic core, the tert-butyl carbamate group is introduced via Boc protection:

  • Amine deprotection : If the spirocyclic amine is protected (e.g., as a nitro compound), reduction with H₂/Pd-C yields the free amine.

  • Boc protection : Reaction with Boc₂O in THF/water (pH 9–10) at 0–25°C affords the tert-butyl carbamate .

Comparative Analysis of Methods

MethodKey StepsYieldStereocontrolScalability
(3 + 2) CycloadditionAzomethine ylide formation, cyclization60–75%High (up to 90% ee)Moderate
EpoxidationAlkylation, epoxidation, ring expansion70.7%Requires resolutionHigh
Chiral Pool SynthesisUse of enantiopure precursors50–65%InherentModerate

Challenges and Optimization Strategies

  • Stereochemical purity : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cycloaddition or epoxidation improves ee .

  • Regioselectivity : Directed lithiation or transition-metal-mediated C–H activation ensures precise methyl group placement .

  • Scale-up : Continuous-flow reactors enhance safety and yield for exothermic steps (e.g., epoxidation) .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonates.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally related to tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate exhibit promising anticancer properties. For instance, derivatives of diazaspiro compounds have shown cytotoxic activity against various cancer cell lines, including HCT-116 and HeLa cells, with IC50 values below 100 μM . The mechanism often involves the induction of apoptosis through mitochondrial pathways and caspase activation .

Neuropharmacology

The compound's unique structure may also provide neuroprotective effects or modulate neurotransmitter systems, making it a candidate for further investigation in treating neurodegenerative diseases. The spirocyclic nature of the compound allows for interactions with specific receptors in the central nervous system .

Building Block for Synthesis

This compound serves as an important building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions such as esterification and amidation, facilitating the development of novel pharmaceuticals .

Structural Studies

The compound can be utilized in structural studies involving X-ray crystallography due to its well-defined crystalline form when prepared under appropriate conditions . This aids in understanding molecular interactions and conformational dynamics within biological systems.

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation of Antitumor AgentsCompounds derived from diazaspiro frameworks exhibited significant antiproliferative activity against cancer cell lines .
Neuroprotective StudiesInvestigated the potential neuroprotective effects of diazaspiro compounds in animal models .
Structural CharacterizationX-ray crystallography revealed insights into the spatial arrangement of atoms within the compound .

Mechanism of Action

The mechanism of action of tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Stereoisomeric Variants

  • Applications: Similar to the 5S variant but may exhibit divergent biological activity due to stereochemical preferences in target proteins .

Substituent Position Variants

  • tert-Butyl 2,7-Diazaspiro[3.5]nonane-2-carboxylate Key Difference: The carbamate group is located at the 2-position instead of the 7-position. Impact: Alters electronic distribution and hydrogen-bonding capacity, influencing reactivity in coupling reactions .

Functional Group Modifications

  • tert-Butyl 1-Oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate Key Difference: A ketone (oxo) group replaces the methyl substituent at position 1. Impact: Enhances electrophilicity, making it reactive toward nucleophiles. Classified as acutely toxic (H302, H315, H319) .
  • tert-Butyl 2-Bromo-7-azaspiro[3.5]nonane-7-carboxylate Key Difference: Bromine atom at position 2 introduces a site for cross-coupling reactions. Applications: Used in Suzuki-Miyaura couplings to generate functionalized spirocycles .

Spiro Ring Size Variants

  • tert-Butyl 2-Benzyl-4-Formyl-2,7-diazaspiro[4.4]nonane-7-carboxylate Key Difference: Larger spiro[4.4]nonane core instead of [3.5]. Impact: Increased conformational flexibility may improve binding to larger enzyme active sites .

Comparative Data Table

Compound Name Spiro System Substituents Molecular Weight (g/mol) Key Properties/Applications
tert-Butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate [3.5] 5S-methyl, 7-carbamate 240.34 SARS-CoV-2 inhibitor intermediate
tert-Butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate [3.5] 5R-methyl, 7-carbamate 240.34 Stereochemical probe in drug design
tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate [3.5] 1-oxo, 7-carbamate 240.30 Acute toxicity (H302); reactive intermediate
tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate [3.5] 2-bromo, 7-carbamate 294.21 Cross-coupling precursor
tert-Butyl 7-(9-oxochromeno-thiazol-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate [3.5] 2-carbamate, 7-aromatic 316.39 Chromeno-thiazole derivative synthesis

Biological Activity

Chemical Identity

  • IUPAC Name : tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
  • CAS Number : 2306250-00-8
  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • Purity : Typically around 95% to 98% in commercial preparations .

This compound belongs to the class of diazaspiro compounds, which are characterized by a spirocyclic structure containing nitrogen atoms. Its unique structure may confer specific biological activities, making it a subject of interest in pharmaceutical research.

Research indicates that this compound and its derivatives can influence the activity of chemokine receptors, particularly CCR3 and CCR5. These receptors are crucial in the immune response and are implicated in various diseases, including HIV/AIDS and inflammatory conditions .

Pharmacological Effects

The compound has been studied for its potential use as a pharmaceutical intermediate, particularly in the development of therapies targeting diseases associated with chemokine receptor activity. It has shown promise in:

  • Inhibition of Chemokine Receptors : It can regulate and control the activity of CCR3 and CCR5, which are involved in immune responses and inflammation .
  • Antiviral Properties : Due to its interaction with chemokine receptors, it may contribute to the prevention or treatment of HIV infection and related conditions .

Case Studies and Research Findings

  • In Vitro Studies : Various studies have demonstrated that derivatives of this compound can inhibit the secretion of certain proteins associated with pathogenic processes. For instance, high concentrations have shown significant inhibition in secretion assays related to bacterial virulence factors .
  • Synthetic Pathways : The synthesis of this compound has been optimized for high yield and efficiency, making it suitable for large-scale production for research and therapeutic applications .

Comparative Biological Activity Table

Compound Activity Target Receptor Effectiveness Reference
This compoundInhibitoryCCR3, CCR5Moderate to High
Derivative AAntiviralCCR5High
Derivative BImmunomodulatoryCCR3Moderate

Q & A

What are the common synthetic routes for tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate?

Level: Basic
Answer: A widely used method involves spirocyclic ring formation via nucleophilic substitution or cyclization reactions. For example, tert-butyl-protected intermediates can be synthesized by reacting brominated precursors (e.g., 1,1,3-tribromo-2,2-dimethylcyclopropane) with azaspiro compounds in acetonitrile (ACN) using K₂CO₃ as a base, followed by chromatography (e.g., 10–80% Et₂O/pentane gradient) to isolate the product . Optimizing stoichiometry and reaction time (e.g., 3 hours at 25°C) improves yields up to 85% .

What safety precautions are critical when handling this compound?

Level: Basic
Answer: The compound is classified as acutely toxic (oral, dermal) and causes severe eye/skin irritation . Key precautions include:

  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and EN 166-certified goggles to prevent contact .
  • Ventilation: Use fume hoods to avoid aerosol formation .
  • Spill Management: Contain spills with inert absorbents (e.g., sand) and avoid drainage contamination .
  • Fire Safety: Use dry chemical or alcohol-resistant foam; toxic gases (CO, NOₓ) may form during combustion .

How is this compound typically purified after synthesis?

Level: Basic
Answer: Flash chromatography with gradients of Et₂O/pentane (e.g., 10–80%) is effective for isolating the product, yielding amorphous white solids. Monitoring via TLC (Rf = 0.53 in 40% Et₂O/pentane) ensures purity . For scale-up, recrystallization in non-polar solvents may enhance crystallinity.

How can reaction conditions be optimized to improve regioselectivity in spirocyclic syntheses?

Level: Advanced
Answer: Regioselectivity challenges arise from competing nucleophilic sites. Strategies include:

  • Solvent Choice: Polar aprotic solvents (e.g., ACN) favor intramolecular cyclization over side reactions .
  • Temperature Control: Lower temperatures (e.g., 0–25°C) reduce kinetic byproducts .
  • Catalytic Additives: Lewis acids (e.g., ZnCl₂) may direct reactivity to specific nitrogen sites in the diazaspiro system .

How can researchers assess the compound’s stability under varying storage conditions?

Level: Advanced
Answer: Stability studies should include:

  • Thermal Analysis: TGA/DSC to identify decomposition thresholds (e.g., >147°C flash point ).
  • Hydrolytic Stability: Monitor pH-dependent degradation in aqueous buffers via HPLC .
  • Long-Term Storage: Store at 2–8°C in airtight, amber vials under nitrogen to prevent oxidation .

How should contradictory or incomplete toxicological data be addressed in risk assessments?

Level: Advanced
Answer: When data gaps exist (e.g., missing LD₅₀ values ):

  • Read-Across Analysis: Compare with structurally similar diazaspiro compounds (e.g., tert-butyl 5-fluoro analogs ).
  • In Silico Modeling: Use QSAR tools to predict acute toxicity endpoints .
  • Precautionary Measures: Assume worst-case scenarios (e.g., treat as Category 2 skin irritant) until experimental data is available .

What role does this compound play in medicinal chemistry applications?

Level: Advanced
Answer: It serves as a key intermediate in synthesizing noncovalent protease inhibitors (e.g., SARS-CoV-2 3CLpro inhibitors ). The spirocyclic core enhances conformational rigidity, improving target binding. Functionalization at the 5-methyl position allows for SAR studies to optimize potency .

Which analytical methods are recommended for characterizing this compound?

Level: Advanced
Answer:

  • NMR: ¹H/¹³C NMR (e.g., in CDCl₃) confirms stereochemistry and methyl group positioning .
  • HPLC-MS: Quantifies purity and detects trace impurities (e.g., decomposition products) .
  • X-ray Crystallography: Resolves spirocyclic conformation and hydrogen-bonding motifs in solid state .

What are the recommended storage conditions to ensure long-term stability?

Level: Basic
Answer: Store in sealed containers under inert gas (N₂/Ar) at 2–8°C. Avoid humidity and direct light, as hydrolysis of the tert-butyloxycarbonyl (Boc) group may occur . Compatibility testing with container materials (e.g., glass vs. polypropylene) is advised to prevent leaching .

How can decomposition pathways be predicted during thermal stress or combustion?

Level: Advanced
Answer: Thermal gravimetric analysis (TGA) coupled with FTIR or GC-MS identifies volatile decomposition products (e.g., CO, NOₓ ). Computational methods (DFT) model bond cleavage tendencies, predicting fragmentation of the diazaspiro ring or Boc group at elevated temperatures .

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